molecular formula C31H33N5O B12132370 1-[2-(Naphthalen-1-yloxy)ethyl]-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine

1-[2-(Naphthalen-1-yloxy)ethyl]-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine

Cat. No.: B12132370
M. Wt: 491.6 g/mol
InChI Key: BLILSZZYGYGYDM-UHFFFAOYSA-N
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Description

The compound 1-[2-(Naphthalen-1-yloxy)ethyl]-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine features a pyrazolo[1,5-a]pyrimidine core substituted at positions 3 (phenyl), 5 (isopropyl), and 7 (piperazine linked to a naphthyloxyethyl group). This scaffold is associated with diverse biological activities, including kinase inhibition and receptor modulation, as seen in related pyrazolo[1,5-a]pyrimidine derivatives .

Properties

Molecular Formula

C31H33N5O

Molecular Weight

491.6 g/mol

IUPAC Name

7-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C31H33N5O/c1-23(2)28-21-30(36-31(33-28)27(22-32-36)25-9-4-3-5-10-25)35-17-15-34(16-18-35)19-20-37-29-14-8-12-24-11-6-7-13-26(24)29/h3-14,21-23H,15-20H2,1-2H3

InChI Key

BLILSZZYGYGYDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CCOC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Naphthalen-1-yloxy)ethyl]-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the naphthalen-1-yloxyethyl intermediate, followed by the formation of the pyrazolo[1,5-a]pyrimidine core. The final step involves the coupling of these intermediates with piperazine under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Naphthalen-1-yloxy)ethyl]-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-[2-(Naphthalen-1-yloxy)ethyl]-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Naphthalen-1-yloxy)ethyl]-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Substituent Variations at Position 7

The piperazine group at position 7 is a critical pharmacophore. Key analogs include:

Compound Name Position 7 Substituent Key Features Reference
Target Compound 4-[2-(Naphthalen-1-yloxy)ethyl]piperazine High lipophilicity; potential for π-π stacking due to naphthalene -
5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine 4-Methylpiperazine Simplified substituent; lower molecular weight
1-[2-({4-[(2-Fluorophenyl)methyl]piperazin-1-yl}methyl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-2-(propan-2-yl)-1H-benzimidazole Fluorophenylmethylpiperazine + morpholine Fluorine enhances metabolic stability; dual substituents for target selectivity

Key Findings :

  • Fluorinated piperazine derivatives (e.g., compound 7 in ) exhibit improved binding affinity to kinases like PI3Kδ due to fluorine’s electronegativity and lipophilicity.

Substituent Effects at Positions 3 and 5

Variations at positions 3 (aryl) and 5 (alkyl/aryl) influence electronic and steric properties:

Compound Name Position 3 Position 5 Activity Notes Reference
Target Compound Phenyl Isopropyl Unreported activity; hypothesized kinase inhibition based on analogs -
2-(4-Fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK8) 4-Fluorophenyl Phenyl Moderate antitrypanosomal activity
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 2,4-Dichlorophenyl 4-Fluorophenyl Enhanced antimetabolite activity

Key Findings :

  • Electron-withdrawing groups (e.g., Cl, F) at position 3 correlate with improved biological activity in analogs .
  • Bulky substituents (e.g., isopropyl at position 5) may enhance target selectivity but reduce solubility .

Example :

  • The target compound’s piperazine-naphthyloxyethyl group may require multi-step synthesis, as seen in morpholine-substituted analogs (e.g., 92% yield for compound 19 in ).

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